4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one

Organotin stability Column chromatography compatibility Vinylstannane purification

4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one (CAS 648425-04-1) is an acyl-substituted vinylstannane belonging to the trineophylstannyl enone class, with molecular formula C40H48OSn and molecular weight 663.51 g/mol. It is synthesized via palladium-catalyzed or free-radical hydrostannation of 4-phenyl-3-butyn-2-one with trineophyltin hydride, and is representative of a broader family of stannyl enones that serve as synthetic equivalents of enolate anions in carbon–carbon bond-forming reactions.

Molecular Formula C40H48OSn
Molecular Weight 663.5 g/mol
CAS No. 648425-04-1
Cat. No. B12589040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one
CAS648425-04-1
Molecular FormulaC40H48OSn
Molecular Weight663.5 g/mol
Structural Identifiers
SMILESCC(=O)C(=CC1=CC=CC=C1)[Sn](CC(C)(C)C2=CC=CC=C2)(CC(C)(C)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4
InChIInChI=1S/C10H9O.3C10H13.Sn/c1-9(11)7-8-10-5-3-2-4-6-10;3*1-10(2,3)9-7-5-4-6-8-9;/h2-6,8H,1H3;3*4-8H,1H2,2-3H3;
InChIKeyIKHFNBOHIJYGEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one (CAS 648425-04-1): Organotin Enone for Stereoselective Synthesis


4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one (CAS 648425-04-1) is an acyl-substituted vinylstannane belonging to the trineophylstannyl enone class, with molecular formula C40H48OSn and molecular weight 663.51 g/mol . It is synthesized via palladium-catalyzed or free-radical hydrostannation of 4-phenyl-3-butyn-2-one with trineophyltin hydride, and is representative of a broader family of stannyl enones that serve as synthetic equivalents of enolate anions in carbon–carbon bond-forming reactions [1]. The compound incorporates the tris(2-methyl-2-phenylpropyl)stannyl (trineophyltin) moiety, a sterically demanding organotin ligand system that imparts markedly different physicochemical properties compared to the more commonly employed tributyl- and trimethylstannyl congeners [1].

Why Tributyl- or Trimethylstannyl Enones Cannot Replace 4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one


Acyl-substituted vinylstannanes bearing tributyl- or trimethylstannyl groups are notoriously unstable: they are temperature-labile, acid-sensitive, and prone to decomposition or isomerization during standard chromatographic purification, often precluding their isolation in pure form [1]. In a direct spectroscopic comparison, hydrostannation of an alkynone with tributyltin hydride produced a complex mixture of vinyl ketones, allyl alcohols, tin alkoxides, and hexabutylditin, whereas the identical reaction with trineophyltin hydride yielded only two products in a 96/4 ratio [1]. Substitution of the trineophylstannyl enone with a conventional trialkylstannyl analogue therefore forfeits the chromatographic purifiability, higher isolated yields, and superior chemo-/stereoselectivity that are documented for the trineophyltin ligand system. These differences are not incremental—they determine whether the compound can be obtained and handled as a pure, characterizable synthetic intermediate at all [1].

Quantitative Differentiation Evidence for 4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one (CAS 648425-04-1)


Chromatographic Purifiability: Trineophylstannyl Enones Survive Silica Gel and Alumina Chromatography, Unlike Tributyl- and Trimethylstannyl Analogues

The trineophylstannyl enones, including the target compound, can be purified by column chromatography using neutral alumina (in all cases) or silica gel 60 (in most cases) as adsorbents, a direct consequence of their greater stability compared with that of their tributyl- and trimethylstannyl analogues [1]. In contrast, the corresponding tributyl- and trimethylstannyl enones have been reported to decompose during chromatographic purification or to isomerize, such that they could not be isolated pure [1][2]. This is confirmed by a second independent study stating that 'vinyltrineophylstannanes are more stable than their trimethyl- and tributyltin analogues which have been reported to decompose or isomerize during the chromatographic purification' .

Organotin stability Column chromatography compatibility Vinylstannane purification

Synthetic Yield Advantage: Pd-Catalyzed Hydrostannation with Trineophyltin Hydride Outperforms Trialkyltin Hydrides by 30–37 Percentage Points

The palladium-catalyzed hydrostannation of eight ynones (including 4-phenyl-3-butyn-2-one, the direct precursor to the target compound) with trineophyltin hydride afforded addition products in yields of 80–96% across all substrates [1]. The authors explicitly note that 'the yields obtained in the palladium-catalyzed hydrostannations of ynones using trimethyl- and tributyltin hydrides were between 30% and 37% lower than the yields obtained in the additions of hydride 1 [trineophyltin hydride]' [1]. Under free-radical (AIBN) conditions, ynones 2–5 (the group containing the precursor to the target compound) gave addition products in 60–88% yield [1].

Hydrostannation yield Palladium catalysis Organotin reagent efficiency

Chemo- and Stereoselectivity: Trineophyltin Hydride Delivers a 96/4 Product Ratio vs. a Complex Mixture with Tributyltin Hydride

119Sn NMR monitoring of the hydrostannation reaction revealed a dramatic difference in product distribution. The addition of trineophyltin hydride to an alkynone was 'very selective, giving a mixture of two products in a ratio 96/4,' whereas 'the addition of tributyltin hydride leads to a mixture of various vinylstannanes: not only vinyl ketones but also allyl alcohols, tin alkoxides, and hexabutylditin (–81.7 ppm)' [1]. For the palladium-catalyzed additions, the R-adducts were the major products in seven out of eight ynones studied, and the E-adducts (from syn attack) were the only products in seven cases or the predominant product in one case, demonstrating excellent regio- and stereochemical control [1].

Hydrostannation selectivity 119Sn NMR monitoring Vinylstannane stereochemistry

Full Multinuclear NMR Characterization (1H, 13C, 119Sn) Enables Structural Verification Unavailable for Less Stable Trialkylstannyl Congeners

The enhanced stability of trineophylstannyl enones enables acquisition of complete 1H, 13C, and 119Sn NMR datasets, with stereochemical assignments based on diagnostic 3J(Sn,H) coupling constants: Z-isomers exhibit 3J(Sn,H) >112 Hz (trans H–C–C–Sn), while E-isomers show values around 65 Hz (cis H–C–C–Sn) [1]. Full NMR data are provided for all purified adducts in the Supporting Information, and the authors emphasize that the configurational stability of the trineophyltin adducts permits detailed spectroscopic analysis that is precluded for the thermally labile and acid-sensitive tributyl- and trimethylstannyl analogues [1]. The target compound (adduct from ynone 5) benefits from this full characterization framework.

NMR characterization 119Sn spectroscopy Structural confirmation

Retained Stille Coupling Reactivity: Trineophylstannyl Enones Participate in Cross-Coupling with Yields Comparable to Trialkylstannyl Systems

Despite their enhanced stability, trineophylstannyl enones retain reactivity in palladium-catalyzed Stille cross-coupling reactions. Representative coupling of a trineophylstannyl enone (adduct 10) with bromobenzene gave (Z)-benzylideneacetone in 83% isolated yield, while coupling of adduct 21 with bromobenzene afforded (Z)-3,4-diphenyl-3-buten-2-one in 75% yield [1]. The authors state that 'the reactivity of the new trineophylstannylenones is similar to that of the tributyl- and trimethylstannylenones reported previously by other authors' [1]. Iododestannylation reactions with I2 proceeded 'selectively and almost quantitatively' to the corresponding iodovinyl ketones [1]. This demonstrates that the stability advantage does not come at the expense of synthetic utility.

Stille cross-coupling Vinylstannane reactivity Carbon–carbon bond formation

Procurement-Relevant Application Scenarios for 4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one (CAS 648425-04-1)


Stereodefined Vinylstannane Building Block for Pharmaceutical Intermediate Synthesis via Stille Coupling

This compound serves as a stereochemically defined, chromatographically purified vinylstannane for Stille cross-coupling with aryl or vinyl halides, enabling the stereospecific construction of trisubstituted olefins. The E-configuration (from syn hydrostannation) is the predominant or exclusive product under Pd-catalyzed conditions, providing reliable stereochemical control [1]. The documented Stille coupling yields of 75–83% for structurally analogous trineophylstannyl enones with aryl bromides establish the viability of this approach [1]. Medicinal chemistry groups pursuing enone-containing pharmacophores or natural product analogues (e.g., melodienone-type cytotoxic agents) benefit from the purified, well-characterized intermediate .

Precursor to Iodovinyl Ketones via Selective Iododestannylation

The target compound undergoes clean, near-quantitative iododestannylation with I₂ in CH₂Cl₂ at room temperature to yield the corresponding (Z)- or (E)-iodovinyl ketone with retention of configuration [1]. Iodovinyl ketones are versatile intermediates for further cross-coupling (e.g., Sonogashira, Suzuki, or Negishi reactions) and are accessed with high stereochemical fidelity from the purified trineophylstannyl precursor—a route not reliably available from thermally labile tributyltin analogues that cannot be purified prior to iodination [1].

Synthetic Equivalent of Enolate Anions for Enantioselective Synthesis Programs

R-Stannyl enones are established synthetic equivalents of R,β-enone anions, enabling umpolung-based disconnections in complex molecule synthesis [1]. The target compound, as the R-adduct from 4-phenyl-3-butyn-2-one, provides access to this reactivity manifold with the added advantage of chromatographic purifiability. This is particularly relevant for total synthesis groups where intermediate purity directly impacts downstream yield and stereochemical integrity. The comprehensive 1H, 13C, and 119Sn NMR characterization data supplied with the purified compound support quality control in regulated or publication-oriented workflows [1].

Comparative Ligand Effect Studies in Organotin-Mediated Radical and Palladium-Catalyzed Method Development

The dramatic difference in stability and selectivity between trineophylstannyl enones and their tributylstannyl analogues makes this compound a valuable probe for investigating steric ligand effects on organotin reactivity. The 96/4 product ratio observed with trineophyltin hydride versus the multi-component mixture from tributyltin hydride (under identical reaction monitoring by 119Sn NMR) provides a clear, quantifiable benchmark for method development studies aimed at optimizing organotin reagent selection [1]. Research groups developing new hydrostannation or cross-coupling methodologies can use this compound as a reference standard for benchmarking ligand-dependent outcomes.

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